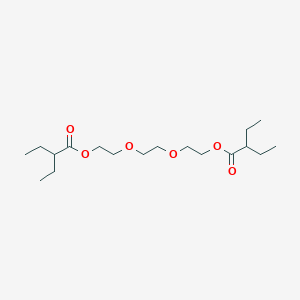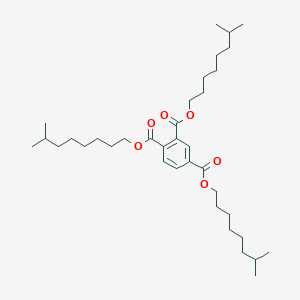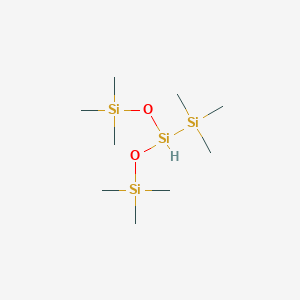
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane is a chemical compound with the molecular formula C12H36O2Si4. It is commonly known as HMDS, and it is widely used in various scientific research applications. HMDS is a colorless and transparent liquid with a boiling point of 126 °C and a density of 0.79 g/mL. It is highly volatile and flammable, and it should be handled with care.
Wirkmechanismus
The mechanism of action of HMDS is based on its ability to form strong covalent bonds with various functional groups, such as hydroxyl, carboxyl, and amino groups. The silylation reaction involves the replacement of the hydrogen atom in the functional group with a trimethylsilyl group. This reaction helps to protect the functional group from further reactions and to improve its stability and reactivity.
Biochemische Und Physiologische Effekte
HMDS is not intended for use in pharmaceuticals or medical applications, and there is limited information available regarding its biochemical and physiological effects. However, it is known that HMDS can cause skin and eye irritation, and it should be handled with care to avoid exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMDS in lab experiments is its ability to improve the adhesion and stability of various materials and compounds. This can help to improve the accuracy and reproducibility of the experimental results. However, one of the main limitations of using HMDS is its high volatility and flammability, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of HMDS in scientific research. One of the main directions is the development of new and improved synthesis methods that can increase the purity and yield of HMDS. Another direction is the exploration of new applications for HMDS in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the potential toxicological effects of HMDS and its environmental impact.
Synthesemethoden
The synthesis of HMDS is usually carried out through the reaction of hexachlorodisiloxane with magnesium in the presence of trimethylsilyl chloride. The reaction produces magnesium chloride and HMDS as the main products. The purity of the HMDS can be increased through distillation and other purification methods.
Wissenschaftliche Forschungsanwendungen
HMDS is widely used in various scientific research applications, such as in the field of material science, electronics, and chemistry. In material science, HMDS is used as a surface treatment agent to improve the adhesion of various materials, such as metals, ceramics, and polymers. In electronics, HMDS is used as a photoresist adhesion promoter, which helps to improve the resolution and sensitivity of lithographic processes. In chemistry, HMDS is used as a silylating agent, which helps to protect and modify various functional groups in organic compounds.
Eigenschaften
CAS-Nummer |
139347-50-5 |
|---|---|
Produktname |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Molekularformel |
C9H28O2Si4 |
Molekulargewicht |
280.66 g/mol |
IUPAC-Name |
trimethyl-[trimethylsilyl(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C9H28O2Si4/c1-13(2,3)10-12(15(7,8)9)11-14(4,5)6/h12H,1-9H3 |
InChI-Schlüssel |
PLFZASMKXQOBLS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
Synonyme |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



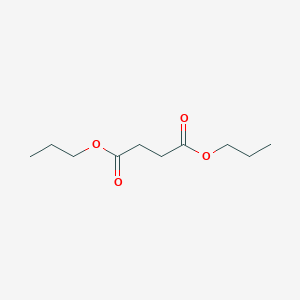
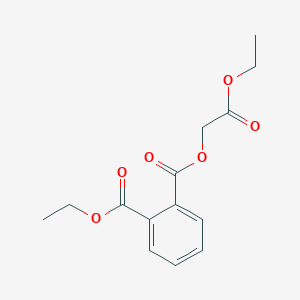
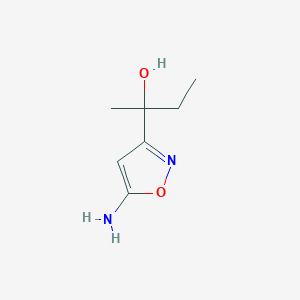
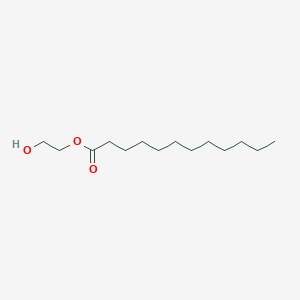
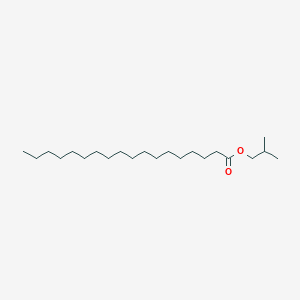
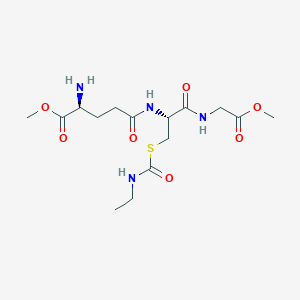
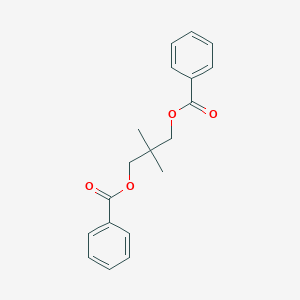
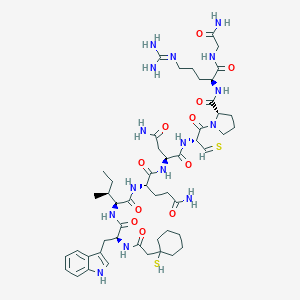

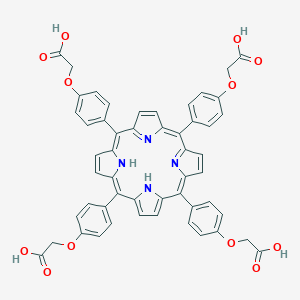

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
